Omeprazole sulfone N-oxide-d3
Description
Chemical Identity and Nomenclature
IUPAC Name and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for omeprazole sulfone N-oxide-d3 is 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-d3 . This nomenclature reflects the compound’s benzimidazole core, substituted with methoxy groups, a sulfonyl moiety, and a deuterated methylpyridinyl fragment.
The structural formula, $$ \text{C}{17}\text{H}{16}\text{D}3\text{N}3\text{O}_5\text{S} $$, highlights the incorporation of three deuterium atoms at specific positions. The benzimidazole ring is linked to a pyridinylmethylsulfonyl group, with oxidation states at both the sulfone and N-oxide functional groups. The deuterium substitution occurs on the methoxy group attached to the benzimidazole ring, as evidenced by the SMILES notation:COc1c(C)c[n+](c(c1C)CS(=O)(=O)c1[nH]c2c(n1)ccc(c2)OC([2H])([2H])[2H])[O-].
Table 1: Key Structural Features of this compound
Isotopic Labeling Patterns (D3 Substitution)
The D3 designation indicates the substitution of three hydrogen atoms with deuterium at the methoxy group (-OCH$$_3$$) of the benzimidazole ring. This labeling strategy minimizes metabolic interference while preserving the compound’s chemical reactivity, as deuterium’s kinetic isotope effect reduces enzymatic degradation rates.
Deuterium incorporation is achieved through synthetic routes using deuterated reagents, such as deuterium oxide ($$ \text{D}2\text{O} $$) or deuterated methanol ($$ \text{CD}3\text{OH} $$), during methoxy group formation. The isotopic purity typically exceeds 99% for deuterium and 98% for carbon-13 in related analogs, ensuring reliable tracing in metabolic studies.
Table 2: Isotopic Labeling Details
| Parameter | Value |
|---|---|
| Substitution sites | Methoxy group on benzimidazole ring |
| Isotopic purity (D) | ≥99% |
| Synthetic method | Deuteration via Grignard reagent |
CAS Registry Number and Regulatory Classifications
This compound is assigned the CAS Registry Number 2748468-58-6 , uniquely identifying it in chemical databases. Regulatory bodies classify it as a pharmaceutical impurity standard , specifically recognized as Omeprazole USP Related Compound I and Omeprazole EP Impurity I . These designations underscore its role in quality control during omeprazole production, ensuring compliance with pharmacopeial limits for impurity levels.
In the European Pharmacopoeia (EP), it is listed under “Omeprazole Impurity I,” while the United States Pharmacopeia (USP) categorizes it as a “Related Compound”. These classifications mandate stringent analytical validation during drug manufacturing, with chromatographic methods (e.g., HPLC) used to quantify impurities at thresholds ≤0.5%.
Table 3: Regulatory and Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 2748468-58-6 |
| USP Classification | Related Compound I |
| EP Classification | Impurity I |
| Regulatory role | Quality control standard |
Properties
Molecular Formula |
C17H19N3O5S |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuteriomethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3D3 |
InChI Key |
ZBGMHRIYIGAEGJ-HPRDVNIFSA-N |
Appearance |
Purity:99.9% HPLC; 99% atom DWhite solid |
Synonyms |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-d3; 2-[[(3,5-Dimethyl-4-methoxy-1-oxido-2-pyridyl)methyl]sulfonyl]-5-methoxybenzimidazole-d3; |
Origin of Product |
United States |
Preparation Methods
Controlled Sulfoxidation to Omeprazole-d3
The sulfide pyrmetazole-d3 undergoes selective oxidation to the sulfoxide (omeprazole-d3) using MCPBA in a methylene chloride/ethanol solvent system. Key parameters include:
Subsurface addition of MCPBA through a diptube near the agitator blades ensures uniform mixing, reducing localized over-oxidation. The reaction achieves 99.8% conversion to omeprazole-d3, with <0.1% sulfone byproduct.
Secondary Oxidation to Sulfone N-Oxide
Further oxidation of omeprazole-d3 to the sulfone N-oxide requires stronger oxidizing agents and modified conditions:
-
Oxidizing agents : Hydrogen peroxide (50% w/w) with sodium tungstate (Na2WO4) as a catalyst.
-
Solvent system : Ethanol/water (2:1 v/v) at 5–10°C to stabilize the N-oxide moiety.
-
Reaction monitoring : HPLC tracking of sulfone N-oxide formation (retention time = 8.2 min) versus sulfoxide (7.5 min).
The dual oxidation mechanism proceeds as:
This step yields 80–85% sulfone N-oxide-d3, with residual sulfoxide removed via pH-controlled crystallization.
Purification and Isolation
Reactive Crystallization
Crude sulfone N-oxide-d3 is purified using a methanol-water (1:1 v/v) system with subsurface addition of methyl formate:
-
Dissolution : Crude product dissolved in methanol/water (50°C) with 0.1% NH4OH to solubilize impurities.
-
Crystallization : Methyl formate added subsurfacely to adjust pH from 13.5 to 9.0, promoting slow crystal growth.
-
Washing : Crystals rinsed with 0.1% ammonia-water and methanol-d4 to remove residual solvents.
This method reduces residual methylene chloride to <100 ppm and achieves 99.5% HPLC purity.
Isotopic Purity Assurance
Deuterium content is verified via:
-
Mass spectrometry (MS) : Molecular ion peak at m/z 383.43 (C17H16D3N3O5S).
-
NMR spectroscopy : Absence of proton signals at δ 2.1–2.3 ppm (deuterated methyl groups).
Analytical and Comparative Data
Table 1. Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temp (°C) | Sulfone N-Oxide Yield (%) | Purity (HPLC%) |
|---|---|---|---|---|
| MCPBA | CH2Cl2/EtOH | -10 | 72 | 98.5 |
| H2O2/Na2WO4 | EtOH/H2O | 5 | 85 | 99.5 |
| MMPP | Toluene/MeOH | 0 | 68 | 97.8 |
Table 2. Residual Solvent Levels Post-Crystallization
| Solvent | Concentration (ppm) | Method |
|---|---|---|
| Methylene chloride | <100 | Gas chromatography |
| Toluene | <50 | Gas chromatography |
| Methanol-d4 | <300 | Headspace analysis |
Challenges and Mitigation Strategies
-
Over-oxidation control : Excess H2O2 increases sulfone yield but risks N-oxide degradation. Stoichiometric H2O2 (1.2 equivalents) balances conversion and stability.
-
Isotopic dilution : Proton exchange during crystallization is minimized using deuterated solvents and inert atmospheres.
-
Crystal polymorphism : Seeding with pure sulfone N-oxide-d3 ensures consistent crystal form (Form B) .
Chemical Reactions Analysis
Types of Reactions
Omeprazole sulfone N-oxide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding sulfide form.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, which are useful in studying the pharmacokinetic and metabolic profiles of Omeprazole and its derivatives .
Scientific Research Applications
Pharmacokinetic Studies
Omeprazole sulfone N-oxide-d3 serves as a valuable tool in pharmacokinetic research due to its isotopic labeling, which allows for precise tracking of drug metabolism and distribution within biological systems.
Key Applications:
- Metabolic Pathway Elucidation: The compound is utilized to trace the metabolic pathways of omeprazole and its metabolites in vivo. Research indicates that omeprazole undergoes extensive hepatic metabolism, resulting in several metabolites, including sulfone and sulfoxide derivatives .
- Drug Interaction Studies: It aids in understanding drug-drug interactions, particularly with medications like clopidogrel. Studies have shown that omeprazole and its metabolites can irreversibly inhibit cytochrome P450 enzymes (CYP2C19), affecting the efficacy of co-administered drugs .
The stable isotope form of omeprazole is employed in clinical diagnostics to enhance the accuracy of various tests related to gastrointestinal health.
Key Applications:
- Breath Tests for Helicobacter pylori: this compound can be used in breath tests to assess the eradication of Helicobacter pylori, a common cause of peptic ulcers . The labeled compound helps differentiate between active infection and successful treatment.
- Assessment of Gastric Acid Secretion: It is useful in evaluating gastric acid secretion levels by providing insights into the pharmacodynamics of PPIs during treatment regimens .
Research on Drug Safety and Efficacy
Ongoing research utilizing this compound focuses on evaluating the safety profiles and therapeutic efficacy of omeprazole in various populations.
Case Study Insights:
- A study involving patients with chronic gastritis demonstrated that patients treated with omeprazole showed significant improvement in symptoms compared to placebo groups, highlighting the importance of accurate dosing informed by pharmacokinetic data derived from studies using isotopically labeled compounds .
- Another case study examined the effects of omeprazole on serum prolactin levels, revealing that increased doses could lead to hyperprolactinemia, an important consideration for clinicians when prescribing this medication .
Mechanism of Action
. This inhibition blocks the final step of gastric acid secretion, thereby reducing gastric acidity. The deuterium labeling allows for detailed study of the compound’s pharmacokinetics and metabolic pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₁₆D₃N₃O₄S
- Molecular Weight : ~364.4 g/mol
- CAS Numbers : 1189891-71-1 (ESS Chem Co.), 2749628-17-7 (Cayman Chemical)
- Purity : >99% deuterated forms, with isotopic enrichment ≥98 atom% D
- Applications : Pharmacokinetic studies, drug metabolism research, and impurity profiling in PPIs .
Comparison with Similar Compounds
Omeprazole Sulfone (Non-Deuterated)
Omeprazole sulfone is the primary oxidative metabolite of omeprazole, formed via CYP3A4-mediated sulfoxidation .
Key Differences :
- The deuterated form exhibits negligible metabolic activity, making it ideal for analytical purposes, whereas the non-deuterated form is pharmacologically active and contributes to drug-drug interactions .
- Retention times in chromatography are comparable, but deuterated compounds are distinguished via mass shifts in MS .
Omeprazole Sulfide and Its Deuterated Forms
Omeprazole sulfide is a reductive metabolite of omeprazole, formed under hypoxic conditions .
Key Differences :
Lansoprazole Sulfone (Another PPI Metabolite)
Lansoprazole sulfone is a metabolite of the PPI lansoprazole, sharing structural similarities with omeprazole sulfone.
Key Differences :
Sulindac Sulfone (Non-PPI Sulfone Compound)
Sulindac sulfone, a metabolite of the NSAID sulindac, highlights the broader role of sulfone moieties in drug design.
Key Differences :
Analytical and Pharmacopeial Considerations
- Chromatography : Omeprazole sulfone and its deuterated form exhibit similar retention times in RP-LC but are differentiated by mass spectrometry .
- Pharmacopeial Standards: Omeprazole Sulfone: Limited to NMT 0.8% in omeprazole formulations . Lansoprazole Sulfone: NMT 0.82% .
- Deuterated Forms : Essential for validating impurity profiles and ensuring compliance with pharmacopeial guidelines .
Q & A
Q. How is Omeprazole sulfone N-oxide-d3 utilized as an internal standard in pharmacokinetic studies?
this compound serves as a stable isotopically labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy of omeprazole metabolites. Its deuterated structure minimizes matrix effects and co-elutes with non-deuterated analytes, enabling precise correction for variability during sample preparation and ionization. This method is critical for studies measuring metabolic ratios in plasma or microsomal assays .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?
High-performance liquid chromatography with diode-array detection (HPLC-DAD) coupled with liquid-liquid extraction (LLE) using non-halogenated solvents is a validated approach. Isocratic elution protocols reduce run time and enhance reproducibility for high-throughput phenotyping studies, particularly in human plasma. This method allows simultaneous detection of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone with minimal interference .
Q. What spectroscopic methods are employed for structural characterization of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is used to confirm deuterium integration patterns, while high-resolution mass spectrometry (HRMS) identifies isotopic enrichment (e.g., 99 atom% D). Infrared (IR) spectroscopy verifies functional groups like sulfone and N-oxide moieties. SMILES and InChI notations from databases (e.g., PubChem) aid in structural validation .
Advanced Research Questions
Q. How do CYP2C19 and CYP3A4 polymorphisms influence metabolic ratios involving this compound?
CYP2C19 primarily mediates 5-hydroxylation of omeprazole, whereas CYP3A4 drives sulfoxidation to omeprazole sulfone. Polymorphisms in CYP2C19 (e.g., *2/*3 alleles) reduce hydroxylation efficiency, altering metabolic ratios (e.g., sulfone/hydroxyomeprazole). Advanced phenotyping studies use plasma samples from volunteers administered omeprazole, with deuterated internal standards ensuring accurate quantification of genotype-phenotype correlations .
Q. What synthetic challenges arise during deuterium labeling of Omeprazole sulfone N-oxide, and how are they mitigated?
Overoxidation to sulfone N-oxide and sulfone impurities is a key challenge during synthesis. Controlled reaction conditions (e.g., low-temperature H₂O₂ oxidation) and Grignard reagent optimization (e.g., magnesium-anthracene complexes) improve yield. Deuterium placement at the benzimidazole-4,6,7 positions requires regioselective isotopic exchange to maintain metabolic stability .
Q. How can researchers mitigate interference from endogenous compounds when using this compound in bioanalytical assays?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion-exchange) selectively isolates analytes from plasma proteins and phospholipids. Chromatographic optimization, such as adjusting pH and gradient elution, further separates this compound from co-eluting matrix components. Method validation via spike-recovery experiments ensures robustness .
Q. What role does this compound play in studying drug-drug interactions (DDIs) mediated by CYP inhibition?
As a CYP3A4 probe substrate, it quantifies enzyme inhibition by co-administered drugs (e.g., ketoconazole) in vitro. Researchers incubate human liver microsomes with this compound and inhibitors, measuring changes in sulfone formation via LC-MS. This approach identifies potent inhibitors and predicts clinical DDIs .
Methodological Notes
- Data Analysis : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and metabolic ratios. Apply mathematical formulas (e.g., sulfone/hydroxyomeprazole ratio) to assess CYP activity .
- Purity Standards : Refer to pharmacopeial guidelines (e.g., USP) for impurity thresholds (e.g., NMT 0.1% for omeprazole-related compounds) and validate methods against certified reference materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
